molecular formula C8H10O B099455 Tricyclo[4.2.0.0(2,4)]octan-5-one CAS No. 19093-14-2

Tricyclo[4.2.0.0(2,4)]octan-5-one

Cat. No.: B099455
CAS No.: 19093-14-2
M. Wt: 122.16 g/mol
InChI Key: LJLICTIKKGSCKI-UHFFFAOYSA-N
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Description

Tricyclo[4.2.0.0²⁴]octan-5-one is a rigid, tricyclic ketone with the molecular formula C₈H₁₀O and a molecular weight of 122.17 g/mol . It features a fused bicyclo[4.2.0]octane system with an additional bridge between C2 and C4, resulting in a strained, three-dimensional structure.

Properties

CAS No.

19093-14-2

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

tricyclo[4.2.0.02,4]octan-5-one

InChI

InChI=1S/C8H10O/c9-8-5-2-1-4(5)6-3-7(6)8/h4-7H,1-3H2

InChI Key

LJLICTIKKGSCKI-UHFFFAOYSA-N

SMILES

C1CC2C1C3CC3C2=O

Canonical SMILES

C1CC2C1C3CC3C2=O

Synonyms

Tricyclo[4.2.0.02,4]octan-5-one

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs or functional groups with Tricyclo[4.2.0.0²⁴]octan-5-one but exhibit distinct properties:

Compound Name CAS No. Molecular Formula Key Features Applications/Context
Tricyclo[4.2.0.0²⁴]octan-5-one 19093-14-2 C₈H₁₀O Rigid tricyclic ketone; strained bridge system Potential intermediate in organic synthesis
10-Amino-4-oxatricyclo[4.3.1.0³⁷]decan-5-one (8a) N/A C₁₁H₁₃F₃NO₃ 4-Oxa tricyclic system with trifluoroacetate group; MW = 264.08 g/mol Pharmaceutical salt (synthesized via Boc deprotection)
Tricyclo[3.2.1.0²⁴]octane, 8-methylene N/A C₉H₁₂ Smaller tricyclic core with exocyclic methylene group Volatile oil component in Rosmarinus officinalis
(1R,4S)-2-(4-Ethoxyphenyl)-7,7-dimethyl-2-azabicyclo[2.2.2]octan-5-one (2a) N/A C₁₇H₂₃NO₂ Bicyclo[2.2.2] system with ethoxyphenyl substituent; nitrogen heteroatom Pharmaceutical intermediate (photochemical synthesis)
Tricyclo[5.1.0.0²⁴]oct-5-ene-5-propanoic acid N/A C₁₃H₁₈O₂ Larger tricyclic system with carboxylic acid substituent Phytochemical in Teucrium polium extracts

Physical and Chemical Properties

  • Molecular Weight and Stability : The target compound (122.17 g/mol) is lighter than nitrogen- or oxygen-containing analogs (e.g., 264.08 g/mol for 8a), reflecting differences in functional groups and heteroatoms . Strain in the tricyclic system may enhance reactivity compared to bicyclo[2.2.2] derivatives .
  • Solubility: The ketone group in Tricyclo[4.2.0.0²⁴]octan-5-one likely confers moderate polarity, whereas the propanoic acid derivative () exhibits higher solubility in polar solvents due to its carboxylate group .

Key Research Findings and Data

Table 1: Comparative Analysis of Physical Properties

Property Tricyclo[4.2.0.0²⁴]octan-5-one 4-Oxa Derivative (8a) Bicyclo[2.2.2] Derivative (2a)
Molecular Weight (g/mol) 122.17 264.08 281.37
Melting Point (°C) Not reported 235–236 Not reported
Key Functional Groups Ketone Trifluoroacetate, amine Ethoxyphenyl, amide
Synthetic Method Undisclosed Acid deprotection Photochemical rearrangement

Table 2: Natural Occurrence of Similar Compounds

Compound Source Application
Tricyclo[3.2.1.0²⁴]octane, 8-methylene Rosmarinus officinalis Aromatic volatile oil
Tricyclo[5.1.0.0²⁴]oct-5-ene-5-propanoic acid Teucrium polium Phytochemical with potential bioactivity

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